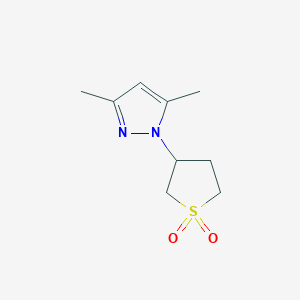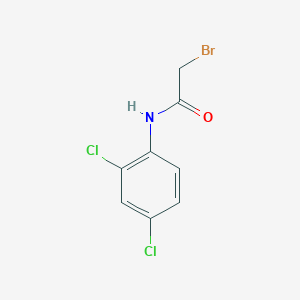
2-bromo-N-(2,4-dichlorophenyl)acetamide
Vue d'ensemble
Description
“2-bromo-N-(2,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrCl2NO and a molecular weight of 282.95 . It is a part of a class of compounds known as acetamides .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid compound . As mentioned earlier, it has a molecular weight of 282.95 .Applications De Recherche Scientifique
Quantum Chemical Analysis
2-bromo-N-(2,4-dichlorophenyl)acetamide has been studied for its molecular structural parameters, thermodynamic properties, and vibrational frequencies using density functional theory (DFT). The research focuses on predicting sites and reactivities towards electrophilic and nucleophilic attacks, studying atomic charges, electronic exchange interaction, and charge delocalization through natural bond orbital (NBO) analysis. Additionally, absorption wavelengths in the UV–vis region based on time-dependent DFT calculations are also examined, along with temperature-dependent thermodynamic properties (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Crystal Structure Analysis
The crystal structures of related compounds, including phenyl (2-bromomethyl) benzoate, have been determined using laboratory X-ray powder diffraction data. The study also includes Hirshfeld surface analysis of chloro- and bromo-phenyl derivatives, highlighting interactions such as H···H, H···π, H···O, and H···Cl/Br contacts that contribute to the formation of three-dimensional architectures (Hazra et al., 2014).
Supramolecular Assembly
Research on halogenated N,2-diarylacetamides, including variants of this compound, focuses on their molecular conformations and supramolecular assembly. This involves examining hydrogen bonds and C-H...π(arene) interactions that influence the formation of molecular chains and the overall molecular structure (Nayak et al., 2014).
Powder Diffraction Data of Derivatives
X-ray powder diffraction has been utilized to characterize new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, potential pesticides. This includes experimental data such as 2θ peak positions, relative peak intensities, and unit cell parameters, providing insight into the structural aspects of these compounds (Olszewska, Pikus, & Tarasiuk, 2008).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals related to this compound have been investigated. This research is significant for understanding their potential in photonic devices, such as optical switches and modulators. The study employs an approach combining supermolecule treatment with an interactive electrostatic system, providing insights into their optical behavior in static and dynamic cases (Castro et al., 2017).
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Mécanisme D'action
Target of Action
The primary targets of 2-bromo-N-(2,4-dichlorophenyl)acetamide are currently unknown . This compound is used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
Mode of Action
As a biochemical used in proteomics research , it may interact with various proteins to elucidate their functions.
Biochemical Pathways
In proteomics research, this compound could potentially be involved in a variety of pathways depending on the proteins it interacts with .
Pharmacokinetics
Its impact on bioavailability, therefore, remains unclear .
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of the experiment and the proteins it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Propriétés
IUPAC Name |
2-bromo-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNPIHBYVRKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

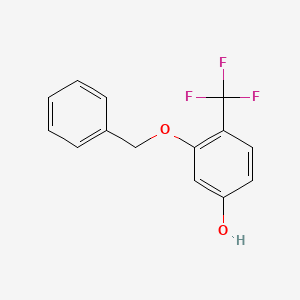
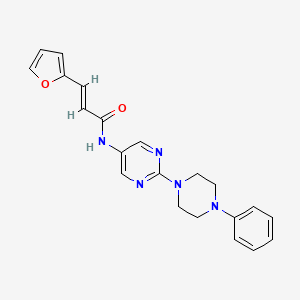
![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814868.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)
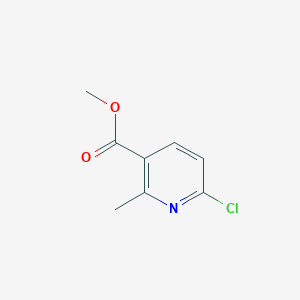

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2814875.png)
![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)
![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)
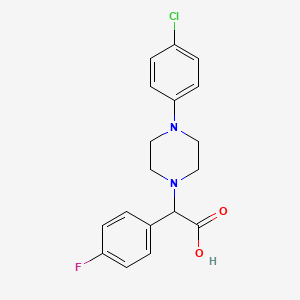
![2,4-Dimethyl-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2814879.png)
